

"2-Ethylamino-3-nitropyridine" CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylamino-3-nitropyridine**

Cat. No.: **B1354427**

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethylamino-3-nitropyridine**

Abstract

2-Ethylamino-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal and synthetic chemistry. Characterized by the presence of an electron-donating ethylamino group and a potent electron-withdrawing nitro group, this molecule serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its strategic functionalization allows for a range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway grounded in established methodologies, insights into its reactivity, and a discussion of its applications in drug discovery, supported by detailed protocols and safety considerations.

Chemical Identity and Physicochemical Properties

2-Ethylamino-3-nitropyridine is a heterocyclic aromatic compound. The pyridine core is functionalized at the C2 and C3 positions, creating a unique electronic profile that dictates its reactivity.

Key Identifiers:

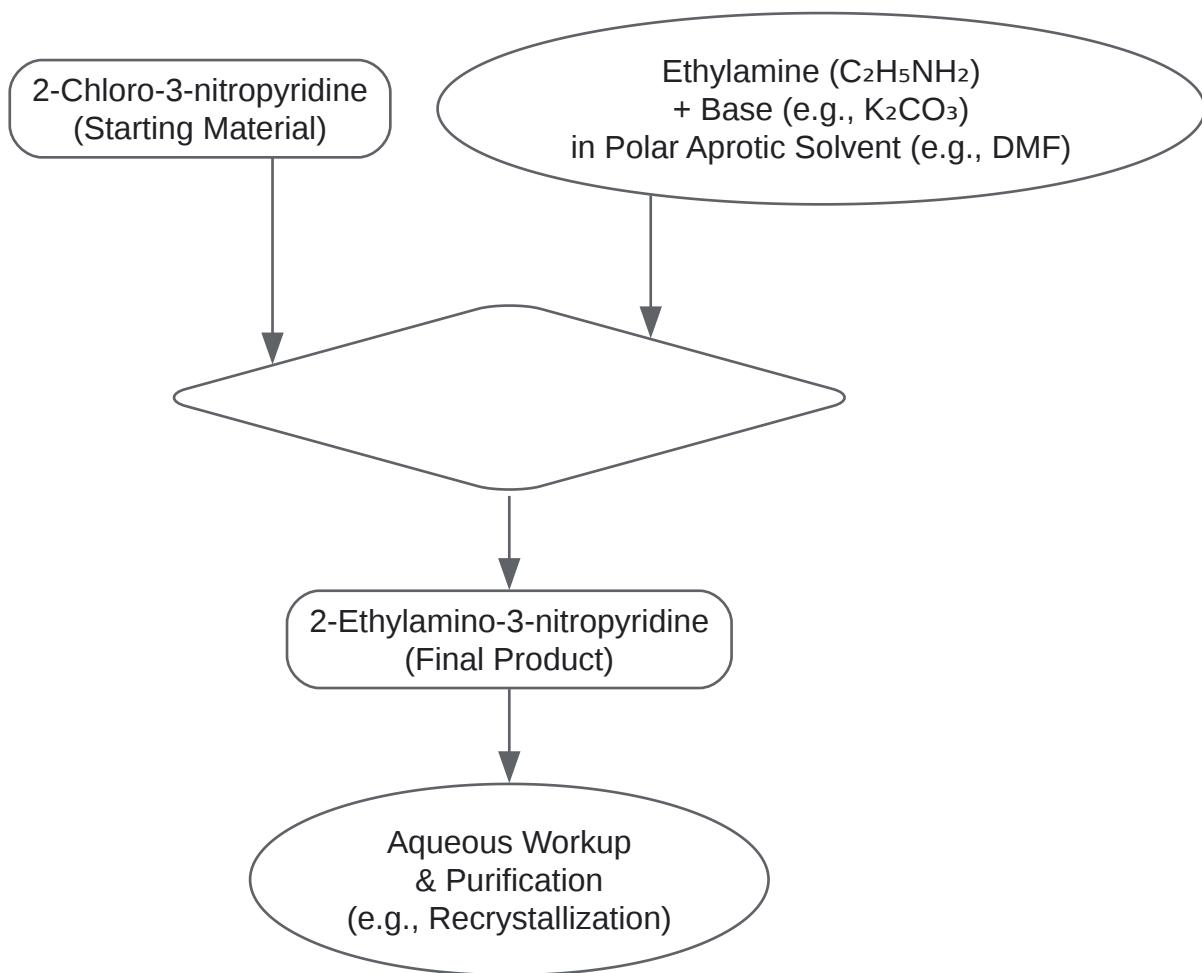
- Chemical Name: 2-(Ethylamino)-3-nitropyridine

- CAS Number: 26820-65-5[\[1\]](#)
- Molecular Formula: C₇H₉N₃O₂
- Molecular Weight: 167.17 g/mol [\[1\]](#)

The structure consists of a pyridine ring where the nitrogen atom is at position 1. An ethylamino group (-NHCH₂CH₃) is attached to carbon 2, and a nitro group (-NO₂) is attached to carbon 3.

Caption: Chemical structure of **2-Ethylamino-3-nitropyridine**.

Table 1: Physicochemical Properties


Property	Value	Source
Purity	Typically ≥98%	[1]
Appearance	Expected to be a yellow crystalline solid	[2] [3]
Melting Point	163-165 °C (for the related 2-amino-3-nitropyridine)	[2]

| Solubility | Soluble in many organic solvents like ethanol and chloroform [|\[4\]|](#)

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of **2-Ethylamino-3-nitropyridine** is not abundant, a robust synthetic route can be proposed based on well-established reactions of nitropyridines. The most logical and industrially viable approach involves the nucleophilic aromatic substitution (S_NAr) of a suitable precursor, 2-chloro-3-nitropyridine, with ethylamine.

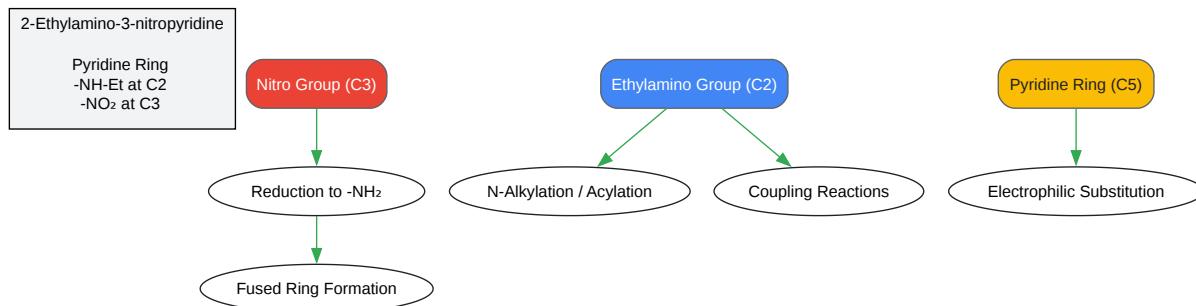
The electron-withdrawing nature of the nitro group and the ring nitrogen atom strongly activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions.[\[5\]](#) This makes the displacement of a good leaving group, such as a chloride, an efficient process.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Ethylamino-3-nitropyridine**.

Experimental Protocol: Synthesis via S_nAr

This protocol is a representative methodology based on analogous transformations.[\[6\]](#)[\[7\]](#)


- Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.
- Nucleophilic Addition: Slowly add ethylamine (1.2 eq), either as a solution in THF or as a condensed gas, to the stirring mixture at room temperature. The causality for using a slight excess of the amine is to drive the reaction to completion.

- Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: After completion, cool the reaction to room temperature and pour it into ice-water. This step precipitates the organic product while dissolving inorganic salts.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure **2-Ethylamino-3-nitropyridine**.

Chemical Reactivity and Applications

The utility of **2-Ethylamino-3-nitropyridine** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., $\text{H}_2/\text{Pd-C}$, SnCl_2 , Fe/HCl). This transformation yields 2-(ethylamino)pyridine-3-amine, a diamine precursor essential for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitor scaffolds.^[8]
- Modification of the Ethylamino Group: The secondary amine can undergo N-alkylation, N-acylation, or participate in coupling reactions, allowing for the introduction of diverse substituents to fine-tune the molecule's steric and electronic properties.
- Electrophilic Aromatic Substitution (S_eAr): While the ring is generally electron-deficient, the powerful directing effects of the amino group could potentially allow for electrophilic substitution at the C5 position under forcing conditions.

[Click to download full resolution via product page](#)

Caption: Key reactivity sites of **2-Ethylamino-3-nitropyridine**.

Applications in Drug Development and Agrochemicals

Nitropyridine derivatives are foundational building blocks in modern chemistry.^[9] They are integral to the synthesis of numerous active pharmaceutical ingredients (APIs) and crop protection agents.^{[10][11]}

- Kinase Inhibitors: The 2-aminopyridine scaffold is a "privileged" structure in drug design, frequently found in kinase inhibitors for oncology.^[8] The synthesis of potent GSK3 and p70S6K β inhibitors often starts from functionalized 2-chloro-3-nitropyridines.^[8] **2-Ethylamino-3-nitropyridine** serves as a direct precursor to scaffolds used in this therapeutic area.
- Protein Degradation: A related bromo-substituted derivative is classified as a "Protein Degrader Building Block," highlighting the potential for this class of compounds in the development of PROTACs and molecular glues, a cutting-edge area of drug discovery.^[12]
- Agrochemicals: The nitropyridine core is also used to develop advanced herbicides and fungicides, contributing to global food security by enhancing crop protection.^{[4][9]}

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Ethylamino-3-nitropyridine** is not widely available, data from closely related compounds like 2-amino-3-nitropyridine and other nitropyridines can be used to establish a reliable safety profile.[\[3\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Hazard Summary and Recommended Precautions

Hazard Class	Description	Precautionary Measures
Acute Toxicity	May be harmful if swallowed, inhaled, or in contact with skin. [15]	Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [16] Use only in a well-ventilated area or a chemical fume hood. [17]
Skin Irritation	Causes skin irritation.[3][13]	Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[13]
Eye Irritation	Causes serious eye irritation.[3][13]	Wear safety glasses or goggles. Ensure an eyewash station is readily accessible.[16]
Respiratory Irritation	May cause respiratory irritation.[3]	Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate.[18]
Handling		Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the laboratory.[15]
Storage		Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Keep away from strong oxidizing agents.[16]

| Disposal | | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13] |

Conclusion

2-Ethylamino-3-nitropyridine represents a strategically important chemical intermediate. Its value is derived from a combination of straightforward synthesis, predictable reactivity at multiple sites, and its direct relevance to the construction of high-value molecules in the pharmaceutical and agrochemical industries. The ability to readily reduce the nitro group to form a key diamine precursor, in particular, positions this compound as a critical starting point for the synthesis of diverse heterocyclic scaffolds. A thorough understanding of its chemistry, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this versatile building block in the pursuit of scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylamino-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-3-nitropyridine 99 4214-75-9 [sigmaaldrich.com]
- 3. 2-Amino-3-nitropyridine, CAS No. 4214-75-9 - iChemical [ichemical.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nbino.com [nbino.com]
- 10. nbino.com [nbino.com]
- 11. nbino.com [nbino.com]
- 12. calpaclab.com [calpaclab.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. enamine.enamine.net [enamine.enamine.net]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2-Ethylamino-3-nitropyridine" CAS number and chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354427#2-ethylamino-3-nitropyridine-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com